Methyl 2-hydroxy-3,4-dimethylbenzoate
Description
Methyl 2-hydroxy-3,4-dimethylbenzoate is an aromatic ester derivative characterized by a benzoate core substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 2-, 3-, and 4-positions. The ester functional group (-COOCH₃) and the spatial arrangement of substituents influence its reactivity, solubility, and applications.
Properties
CAS No. |
71477-11-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,4-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5,11H,1-3H3 |
InChI Key |
HXMXYXKWIPFMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method utilizes 4-O-desmethylbarbaric acid as the starting material. The process involves two steps:
Detailed Procedure
- Step 1 (Hydrolysis) :
- Step 2 (Methylation) :
Key Observations
- The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates.
- Excessive CH₃I leads to over-methylation; precise stoichiometry is critical.
Mannich Reaction Followed by Hydrogenation
Reaction Overview
This two-step method involves:
Detailed Procedure
- Step 1 (Mannich Reaction) :
- Step 2 (Hydrogenation) :
Key Observations
- Morpholine acts as a transient protecting group, simplifying purification.
- High-pressure hydrogenation ensures complete deprotection without side reactions.
Direct Esterification of 2-Hydroxy-3,4-dimethylbenzoic Acid
Detailed Procedure
Key Observations
- Methanol serves as both solvent and reactant, driving the equilibrium toward ester formation.
- Sulfuric acid’s hygroscopic nature necessitates anhydrous conditions.
Demethylation of Methoxy-Substituted Precursors
Reaction Overview
A three-step synthesis starting from 3-hydroxy-4-methoxybenzoic acid:
Detailed Procedure
- Step 1 (Esterification) :
- Step 2 (Mannich Reaction) :
- Step 3 (Hydrogenolysis/Demethylation) :
Key Observations
- Demethylation requires careful control of hydrogen pressure to avoid over-reduction.
- The method is scalable but involves multiple purification steps.
Comparative Analysis of Methods
- Efficiency : Direct esterification offers the highest yield (98.8%) and simplicity.
- Scalability : The Hydrolysis-Methylation method is preferred for industrial applications due to moderate complexity and high yield.
- Cost : Mannich-Hydrogenation involves expensive catalysts (Pd/C), increasing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzaldehyde.
Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-hydroxy-3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-3,4-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The ester group in the target compound contrasts with the amide in and sulfonic acid in . Esters are typically more hydrolytically labile than amides but less acidic than sulfonic acids.
Physicochemical Properties
Hydrophobicity (log Pow):
Toxicity and Ecotoxicity:
- 2-Hydroxy-3,5-bis[...]sulfonic acid : Exhibits acute and chronic aquatic toxicity, with irreversible eye effects .
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